2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound identified by the Chemical Abstracts Service Registry Number 1825352-87-1. This compound belongs to a class of chemical substances known for their potential pharmacological applications, particularly in the treatment of spinal muscular atrophy. The compound is also referred to by various names including Risdiplam and RG7916.
The molecular formula of 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is C22H23N7O, with a molecular weight of approximately 401.46 g/mol. It features a complex structure that includes multiple nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
The synthesis of 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps that typically include the formation of key intermediates through cyclization reactions and subsequent modifications. Various synthetic routes have been documented, including the use of specific reagents and catalysts to facilitate the formation of the imidazo and pyrido frameworks .
The synthetic process may include:
The compound's structure can be represented by its InChI key (ASKZRYGFUPSJPN-UHFFFAOYSA-N) and SMILES notation (O=C1N2C=C(N3CC4(CC4)NCC3)C=CC2=NC(=C1)C5=NN6C(C(C)=C5)=NC(C)=C6). This structure highlights the presence of multiple interconnected rings and functional groups that contribute to its chemical properties .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacological profile .
The mechanism of action for 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one primarily involves modulation of splicing mechanisms related to survival motor neuron protein production. The compound acts as a splicing modifier for the SMN2 gene, enhancing the production of full-length SMN protein while reducing truncated forms. This modulation is critical in treating spinal muscular atrophy by increasing SMN protein levels in affected tissues .
Clinical trials have shown that this compound can increase SMN protein levels significantly, providing therapeutic benefits for patients suffering from spinal muscular atrophy .
Data regarding these properties are critical for understanding how the compound behaves in biological systems and during storage .
The primary application of 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one lies in its potential as a therapeutic agent for spinal muscular atrophy. Ongoing clinical trials aim to establish its safety and efficacy across different patient demographics. Additionally, its unique structural features may allow exploration in other therapeutic areas related to genetic disorders or neurodegenerative diseases .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4